3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide
Overview
Description
3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide: is a chemical compound with the molecular formula C8H16Br2N2O and a molecular weight of 316.03 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide typically involves the bromination of 1-(4-methylpiperazin-1-yl)propan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under appropriate conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Corresponding ketones or alcohols.
Scientific Research Applications
Chemistry: 3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It may also serve as a precursor in the synthesis of biologically active molecules .
Industry: The compound finds applications in the chemical industry for the production of various intermediates and final products. Its reactivity makes it a valuable component in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The compound’s effects are mediated through its interactions with molecular targets, which can include enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
- 3-Bromo-1-(4-ethylpiperazin-1-yl)propan-1-one hydrobromide
- 3-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one hydrobromide
- 3-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one hydrobromide
Comparison: 3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide is unique due to the presence of the 4-methylpiperazinyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-1-(4-methylpiperazin-1-yl)propan-1-one;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrN2O.BrH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCRTVKDVQJIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCBr.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-05-4 | |
Record name | 1-Propanone, 3-bromo-1-(4-methyl-1-piperazinyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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